molecular formula C10H9FO B13618806 (E)-4-(3-fluorophenyl)but-3-en-2-one CAS No. 2481-53-0

(E)-4-(3-fluorophenyl)but-3-en-2-one

Cat. No.: B13618806
CAS No.: 2481-53-0
M. Wt: 164.18 g/mol
InChI Key: HMPIVEBXKYNVET-AATRIKPKSA-N
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Description

4-(3-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It features a fluorine atom attached to the phenyl ring, which is connected to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This method involves the reaction of a fluorinated benzaldehyde with a phosphonium ylide, resulting in the formation of the desired α,β-unsaturated ketone . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3-fluorophenyl)but-3-en-2-one may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), cerium chloride (CeCl3), methanol (CH3OH)

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Reduction: 4-(3-fluorophenyl)but-3-en-2-ol

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its activity .

Comparison with Similar Compounds

4-(3-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of 4-(3-fluorophenyl)but-3-en-2-one lies in the specific positioning of the fluorine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

2481-53-0

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(E)-4-(3-fluorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+

InChI Key

HMPIVEBXKYNVET-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)F

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)F

Origin of Product

United States

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